molecular formula C9H10N2 B12072442 (5-Ethynyl-6-methyl-pyridin-3-yl)-methyl-amine

(5-Ethynyl-6-methyl-pyridin-3-yl)-methyl-amine

Cat. No.: B12072442
M. Wt: 146.19 g/mol
InChI Key: FVAPHARPLNZURF-UHFFFAOYSA-N
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Description

(5-Ethynyl-6-methyl-pyridin-3-yl)-methyl-amine is an organic compound that belongs to the class of pyridine derivatives It features a pyridine ring substituted with an ethynyl group at the 5-position, a methyl group at the 6-position, and a methylamine group at the 3-position

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with commercially available 3-bromo-5-ethynyl-6-methylpyridine.

    Step 1: The 3-bromo-5-ethynyl-6-methylpyridine undergoes a nucleophilic substitution reaction with methylamine in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures (around 80-100°C).

    Step 2: The resulting intermediate is then purified using column chromatography to obtain the desired this compound.

Industrial Production Methods: Industrial production methods for this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control, and employing large-scale purification techniques such as crystallization or distillation.

Types of Reactions:

    Oxidation: The ethynyl group can undergo oxidation reactions to form various oxidized products.

    Reduction: The pyridine ring can be reduced under specific conditions to form partially or fully hydrogenated derivatives.

    Substitution: The methylamine group can participate in substitution reactions, especially nucleophilic substitutions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or osmium tetroxide can be used.

    Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.

    Substitution: Various alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Oxidized derivatives of the ethynyl group.

    Reduction: Hydrogenated pyridine derivatives.

    Substitution: Substituted amine derivatives.

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Acts as a ligand in coordination chemistry.

Biology:

  • Potential applications in the development of new pharmaceuticals due to its unique structure.

Medicine:

  • Investigated for its potential as a therapeutic agent in treating various diseases.

Industry:

  • Utilized in the production of advanced materials, including polymers and electronic materials.

Mechanism of Action

The mechanism of action of (5-ethynyl-6-methyl-pyridin-3-yl)-methyl-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The ethynyl group can participate in π-π interactions, while the methylamine group can form hydrogen bonds, contributing to its binding affinity and specificity.

Comparison with Similar Compounds

  • (5-Ethynyl-2-methyl-pyridin-3-yl)-methyl-amine
  • (5-Ethynyl-6-ethyl-pyridin-3-yl)-methyl-amine
  • (5-Ethynyl-6-methyl-pyridin-2-yl)-methyl-amine

Comparison:

    Structural Differences: The position and type of substituents on the pyridine ring vary among these compounds.

    Unique Features: (5-Ethynyl-6-methyl-pyridin-3-yl)-methyl-amine has a unique combination of substituents that may confer distinct chemical and biological properties.

    Applications: While similar compounds may share some applications, the specific arrangement of substituents in this compound can lead to unique interactions and effects, making it valuable for targeted research and development.

Properties

Molecular Formula

C9H10N2

Molecular Weight

146.19 g/mol

IUPAC Name

5-ethynyl-N,6-dimethylpyridin-3-amine

InChI

InChI=1S/C9H10N2/c1-4-8-5-9(10-3)6-11-7(8)2/h1,5-6,10H,2-3H3

InChI Key

FVAPHARPLNZURF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=N1)NC)C#C

Origin of Product

United States

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